ethyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Description
Ethyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a heterocyclic compound featuring a fused purino-pyrimidine core. Its structure includes a 4-chlorophenyl substituent at position 9, a methyl group at position 1, and an ethyl acetate moiety at position 3 (Figure 1). The compound’s systematic nomenclature, as per IUPAC guidelines, is ethyl [9-(4-chlorophenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate . Alternative names include 850801-86-4 (CAS Registry Number) and ethyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate .
Properties
Molecular Formula |
C19H20ClN5O4 |
|---|---|
Molecular Weight |
417.8 g/mol |
IUPAC Name |
ethyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C19H20ClN5O4/c1-3-29-14(26)11-25-17(27)15-16(22(2)19(25)28)21-18-23(9-4-10-24(15)18)13-7-5-12(20)6-8-13/h5-8H,3-4,9-11H2,1-2H3 |
InChI Key |
YLWDPGOVHSMKBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)Cl)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimido[1,2-g]purine core, followed by the introduction of the chlorophenyl group and the ethyl acetate moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide. The final step usually involves esterification to introduce the ethyl acetate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s purino[7,8-a]pyrimidine core distinguishes it from related bicyclic systems. For example:
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () contains an imidazo[1,2-a]pyridine scaffold.
- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () features a simpler pyrimidine ring with sulfur-containing substituents (thioether and thietane groups), which may enhance metabolic liability compared to the target compound’s oxygen-based ester and chloroaryl groups .
Substituent Effects
- 4-Chlorophenyl vs.
- Ester Groups : Both the target compound and ’s derivative include ester moieties, which improve solubility but may confer susceptibility to hydrolysis. The thioacetate group in ’s compound introduces sulfur, which could affect redox stability or metal coordination .
Physicochemical Properties
Conformational and Computational Insights
- Ring Puckering : The target compound’s 7,8-dihydro-6H configuration introduces partial saturation, likely reducing ring puckering compared to fully unsaturated analogs. Cremer-Pople parameters () could quantify puckering amplitude and phase, relevant for docking studies .
- Electrostatic Potential (ESP): Tools like Multiwfn () can map ESP surfaces to compare charge distribution. The 4-chlorophenyl group in the target compound may create localized negative regions, contrasting with the nitro group’s stronger electron-withdrawing effect in ’s compound .
- Density Functional Theory (DFT) : Methods described in enable correlation-energy calculations to predict stability or reactivity trends. For instance, the chloro substituent’s inductive effects might lower the LUMO energy, enhancing nucleophilic attack susceptibility .
Biological Activity
Ethyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a compound of significant interest due to its potential biological activities. This article delves into its chemical properties, synthesis, and biological effects based on available research.
The compound is characterized by the following structural features:
- Molecular Formula : C21H25ClN5O4
- Canonical SMILES : CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)Cl)N(C1=O)C
- InChI : InChI=1S/C21H25ClN5O4/c1-3-29-14(26)11-25-17(27)15-16(22(2)19(25)28)21-18-23(9-4-10-24(15)18)13-7-5-12(20)6-8-13/h5-8H,3-4,9-11H2,1-2H3
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the purine framework followed by esterification processes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds within the purine and pyrimidine classes. For instance:
- Mechanism of Action : Compounds with structural similarities have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves interference with DNA synthesis or repair pathways.
-
Case Studies :
- One study reported that derivatives of purine compounds exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values ranging from 27.3 μM to 43.4 μM .
- Another research highlighted that triazole derivatives demonstrated potent activity against colon carcinoma cell lines (HCT116), further supporting the anticancer properties of related structures .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Antibacterial Effects : Research indicates that similar compounds can exhibit antibacterial properties against a range of pathogenic bacteria. For instance, benzothioate derivatives showed good antibacterial activity compared to standard treatments .
- Mechanism : The antimicrobial action is often linked to the inhibition of bacterial enzyme activity or disruption of cell membrane integrity.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
